molecular formula C8H16N2O B7879185 N-Isopropylpyrrolidine-3-carboxamide

N-Isopropylpyrrolidine-3-carboxamide

Cat. No.: B7879185
M. Wt: 156.23 g/mol
InChI Key: XVKARYLNCNLMIO-UHFFFAOYSA-N
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Description

N-Isopropylpyrrolidine-3-carboxamide is a chemical compound with the molecular formula C8H16N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an isopropyl group attached to the nitrogen atom and a carboxamide group at the 3-position of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropylpyrrolidine-3-carboxamide typically involves the reaction of pyrrolidine with isopropylamine and a carboxylating agent. One common method is the reaction of pyrrolidine with isopropylamine in the presence of a carboxylating agent such as carbon dioxide or phosgene. The reaction is usually carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield the desired carboxamide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-Isopropylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Amines or other reduced forms of the carboxamide group.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-Isopropylpyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds with biological macromolecules.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Isopropylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the isopropyl group can enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Methylpyrrolidine-3-carboxamide
  • N-Ethylpyrrolidine-3-carboxamide
  • N-Propylpyrrolidine-3-carboxamide

Uniqueness

N-Isopropylpyrrolidine-3-carboxamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and binding properties. Compared to similar compounds with different alkyl groups, the isopropyl group provides a balance between steric hindrance and hydrophobic interactions, making it a versatile scaffold for various applications.

Properties

IUPAC Name

N-propan-2-ylpyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-6(2)10-8(11)7-3-4-9-5-7/h6-7,9H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKARYLNCNLMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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